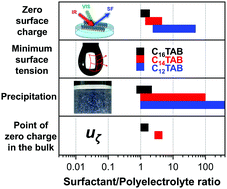CnTAB/polystyrene sulfonate mixtures at air–water interfaces: effects of alkyl chain length on surface activity and charging state†
Physical Chemistry Chemical Physics Pub Date: 2019-03-27 DOI: 10.1039/C9CP01107B
Abstract
Binding and phase behavior of oppositely charged polyelectrolytes and surfactants with different chain lengths were studied in aqueous bulk solutions and at air–water interfaces. In particular, we have investigated the polyanion poly(sodium 4-styrenesulfonate) (NaPSS) and the cationic surfactants dodecyltrimethylammonium bromide (C12TAB), tetradecyltrimethylammonium bromide (C14TAB) and cetyltrimethylammonium bromide (C16TAB). In order to reveal the surfactant/polyelectrolyte binding, aggregation and phase separation of the mixtures, we have varied the NaPSS concentration systematically and have kept the surfactant concentration fixed at 1/6 of the respective critical micelle concentration. Information on the behavior in the bulk solution was gained by electrophoretic mobility and turbidity measurements, while the surface properties were studied using surface tension measurements and vibrational sum-frequency generation (SFG). This has enabled us to relate bulk to interfacial properties with respect to the charging state and the surfactants’ binding efficiency. We found that the latter two are strongly dependent on the alkyl chain length of the surfactant and that binding is much more efficient as the alkyl chain length of the surfactant increases. This also results in a different phase behavior as shown by turbidity measurements of the bulk solutions. Charge neutral aggregates that are forming in the bulk adsorb onto the air–water interface – an effect that is likely caused by the increased hydrophobicity of CnTAB/PSS complexes. This conclusion is corroborated by SFG spectroscopy, where we observe a decrease in the intensity of O–H stretching bands, which is indicative of a decrease in surface charging and the formation of interfaces with negligible net charge. Particularly at mixing ratios that are in the equilibrium two-phase region, we observe weak O–H intensities and thus surface charging.

Recommended Literature
- [1] Utilizing an electron-deficient thieno[3,4-c]pyrrole-4,6-dione (TPD) unit as a π-bridge to improve the photovoltaic performance of A–π–D–π–A type acceptors†
- [2] Association reactions of alkyl radicals with oxygen and with nitric oxide
- [3] Straightforward heterogeneous palladium catalyzed synthesis of aryl ethers and aryl amines via a solvent free aerobic and non-aerobic dehydrogenative arylation†
- [4] Salts of the scissor-shaped racemic host 1,1′-binaphthyl-2,2′-dicarboxylic acid with amines: structure and thermal stability†
- [5] Gelation of a metal oxide cluster for a proton exchange membrane operated under low humidity†
- [6] Insoluble oxalates modified K2XF6:Mn4+ (X = Ti, Ge, Si) red-emitting phosphors exhibiting excellent moisture resistance and luminescence for warm white light-emitting diodes†
- [7] Property relationship of alginate and alginate–carbon dot nanocomposites with bivalent and trivalent cross-linker ions†
- [8] The repulsion energies in ionic compounds
- [9] Nitrene. Part VI. Reaction of 6′-nitropapaverine and its analogue with triethyl phosphite
- [10] A two-step ligand exchange reaction generates highly water-dispersed magnetic nanoparticles for biomedical applications†










